(5-Bromopyridin-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups, including a bromopyridinyl group, an isopropyl group, an oxadiazolyl group, and a piperidinyl group . These groups are common in many bioactive compounds and drugs, suggesting that this compound may have potential biological activity.
Molecular Structure Analysis
The compound’s molecular structure is likely to be complex due to the presence of multiple heterocyclic rings. The bromopyridinyl and oxadiazolyl groups are aromatic, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom in the bromopyridinyl group could be reactive in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromopyridinyl group could increase the compound’s molecular weight .Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on the synthesis of various oxadiazole and piperidine derivatives, highlighting methods for creating compounds with potential biological activities. For example, studies have reported on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterization through elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies, aiming to explore their antimicrobial activities (L. Mallesha & K. Mohana, 2014).
- Another study synthesized 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, structurally elucidated by spectral data, including IR, 1H-NMR, and EI-MS. These compounds were screened for antibacterial activity, showing valuable results (Aziz‐ur‐Rehman et al., 2017).
Biological Activities
- Various studies have evaluated the biological activities of these compounds, particularly their antimicrobial and antifungal effects. For instance, certain derivatives have exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that these compounds deserve further research (L. Mallesha & K. Mohana, 2014; Aziz‐ur‐Rehman et al., 2017).
- The synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and its evaluation for antiproliferative activity, alongside structural characterization using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, demonstrates the interest in developing compounds with potential therapeutic applications (S. Benaka Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-10(2)14-19-20-15(23-14)11-3-5-21(6-4-11)16(22)12-7-13(17)9-18-8-12/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFWEYUVMIDIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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